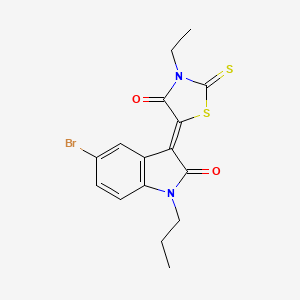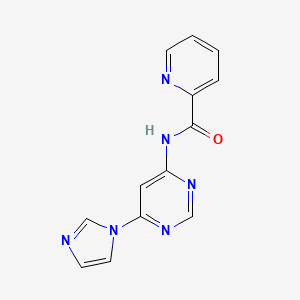
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide” has been reported. For instance, a series of 4-(1H-imidazol-1-yl)pyrimidin-2-amines has been synthesized from 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst, which yielded 4-(1H-imidazol-1-yl)benzaldehyde. This compound was then treated with substituted acetophenones to yield corresponding chalcones. Each chalcone was further reacted with guanidine hydrochloride to result in the title compounds .Scientific Research Applications
Synthesis and Structural Analysis
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide is involved in the synthesis and structural analysis of complex organic compounds. For instance, the synthesis of 3-substituted imidazo[1,5-a]pyridines with the N-picolinamidin-2-yl group has been achieved through reactions involving aldehydes, 2-cyanopyridine, and ammonium acetate. This process highlights the compound's utility in creating novel organic structures, with some compounds thoroughly characterized and confirmed via single crystal X-ray diffraction studies (Fulwa & Manivannan, 2012).
Antituberculosis Activity
Research has also explored the antituberculosis potential of derivatives of this compound. Specifically, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated moderate to good antimycobacterial activity in vitro, highlighting their potential as therapeutic agents against tuberculosis (Jadhav et al., 2016).
Enhancing Cellular Uptake of DNA Binding Oligomers
Modifications to the chemical structure of pyrrole–imidazole (Py–Im) polyamides, which include this compound, have been investigated to enhance cellular uptake and biological activity. These modifications have shown a significant increase in the nuclear uptake of these compounds, proving valuable for applications requiring the modulation of gene expression (Meier, Montgomery, & Dervan, 2012).
Medicinal Chemistry Strategies to Reduce Metabolism
The compound has been involved in studies aimed at reducing metabolism mediated by aldehyde oxidase (AO), particularly in the context of drug discovery. Altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism, offering insights into the development of more stable therapeutic agents (Linton et al., 2011).
DNA Recognition and Gene Expression Control
This compound is part of the study of DNA-binding polyamides for controlling gene expression. These polyamides have been examined for their specificity to DNA sequences and potential as medicinal agents, showing promise in the minor groove binding of DNA and the control of gene expression (Chavda et al., 2010).
Future Directions
The future directions for research on “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(10-3-1-2-4-15-10)18-11-7-12(17-8-16-11)19-6-5-14-9-19/h1-9H,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNTQZVTYMLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)
![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)


![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
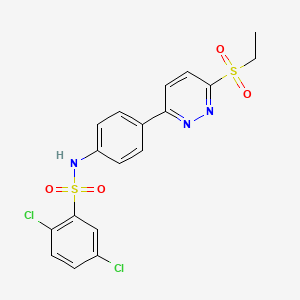
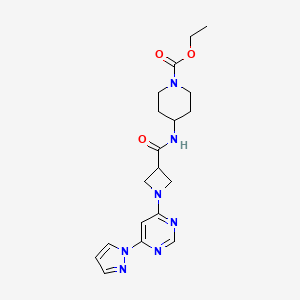

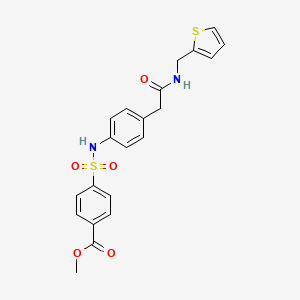
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)
